prostaglandin F2alpha 1-glyceryl ester
Overview
Description
Prostaglandin F2alpha 1-glyceryl ester is the glycero-ester of PGF2α. It has been shown to be synthesized by incubation of 2-Arachidonoyl glycerol (2-AG) with COX-2 and specific prostaglandin H2 (PGH2) isomerases in cell cultures . 2-AG has been isolated from porcine brain, and has been characterized as the natural endocannabinoid ligand for the CB1 receptor .
Synthesis Analysis
The synthesis of this compound involves the incubation of 2-Arachidonoyl glycerol (2-AG) with COX-2 and specific prostaglandin H2 (PGH2) isomerases in cell cultures . A unified synthesis of PGs cloprostenol, bimatoprost, PGF 2α, fluprostenol, and travoprost from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields has been reported .Molecular Structure Analysis
The molecular formula of this compound is C23H40O7 . The average mass is 428.560 Da and the monoisotopic mass is 428.277405 Da .Chemical Reactions Analysis
The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media .Physical And Chemical Properties Analysis
The molecular formula of this compound is C23H40O7 . The average mass is 428.560 Da and the monoisotopic mass is 428.277405 Da .Scientific Research Applications
Obstetrics and Gynecology
Prostaglandin F2alpha has been extensively studied in the field of obstetrics and gynecology. Clinical research underscores its pivotal role in various phases of human reproduction. Notably, prostaglandin F2alpha, alongside prostaglandin E2, is recognized for its capacity to induce labor at term through intravenous infusion. Moreover, these prostaglandins show promise in inducing abortion and stimulating menstruation, positioning them as significant agents in reproductive health management. Despite the established efficacy of intravenous infusion, the quest for more practical administration methods continues, reflecting the dynamic nature of clinical research in this domain (Hinman, 1972).
Ophthalmology
In ophthalmology, prostaglandin F2alpha analogs have revolutionized glaucoma treatment. Their introduction marked a significant advancement, thanks to their efficacy and favorable tolerability. These compounds have spurred renewed interest in exploring novel therapeutic options for glaucoma, leading to an influx of investigational drugs targeting prostaglandin receptors. Current research is particularly focused on EP and FP receptor agonists, highlighting the ongoing effort to enhance glaucoma management (Matsou & Anastasopoulos, 2018).
Veterinary Medicine
The luteolytic effect of prostaglandin F2alpha-Tham salt in clinically anoestrous mares represents a notable application in veterinary medicine. This substance has shown a significant impact, with a high percentage of mares exhibiting signs of oestrus post-treatment. However, it's not without side effects, which are typically physiological responses to prostaglandin and transient in nature. This highlights the importance of understanding both the therapeutic potential and the physiological impact of prostaglandin F2alpha in veterinary contexts (Nelson, 1976).
Dermatology
Beyond its known applications, prostaglandin F2alpha analogs have theoretical applications in treating alopecia and hypopigmentation disorders due to their side effects like cutaneous hypertrichosis and hyperpigmentation. While these findings offer promising avenues in dermatology, further research is essential to fully understand and harness the therapeutic potential of prostaglandin F2alpha analogs for conditions such as androgenic alopecia, chemotherapy-induced alopecia, and alopecia areata (Choi, Diehl, & Levins, 2015).
Mechanism of Action
Target of Action
PGF2alpha-G primarily targets the Prostaglandin F2alpha receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Mode of Action
PGF2alpha-G acts by binding to the FP receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . This interaction with its targets results in changes in cellular processes such as cell proliferation, differentiation, and apoptosis .
Biochemical Pathways
The biochemical pathways affected by PGF2alpha-G involve the synthesis of prostanoids, including prostaglandin (PG) E2, PGD2, prostacyclin (PGI2), thromboxane A2 (TxA2), and PGF2alpha . These are generated through PGH synthase (PGHS), commonly known as cyclooxygenase (COX), in response to a wide variety of stimuli acting in a paracrine or autocrine manner . The biological functions of PGs could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .
Pharmacokinetics
The elimination half-life of PGF2alpha is less than 1 minute in blood plasma . This suggests that PGF2alpha-G may also have a short half-life and rapid clearance, which could impact its bioavailability.
Result of Action
Through the FP receptor, PGF2alpha-G promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats
Action Environment
The action of PGF2alpha-G can be influenced by environmental factors. For instance, reactive oxygen species (ROS) play important roles in regulating the luteolytic action of PGF2alpha . The local concentration of ROS is controlled by superoxide dismutase (SOD), the main enzyme involved in the control of intraluteal ROS . Thus, the action, efficacy, and stability of PGF2alpha-G can be influenced by the balance of ROS and SOD in the environment.
properties
IUPAC Name |
2,3-dihydroxypropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPOVHSHWJQNI-OMVDPNNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OCC(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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